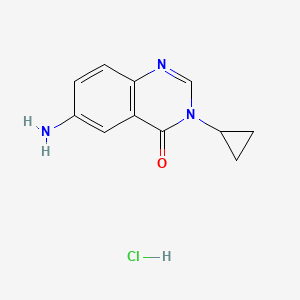![molecular formula C19H36NNaO3 B8070726 sodium;2-[hexadecanoyl(methyl)amino]acetate](/img/structure/B8070726.png)
sodium;2-[hexadecanoyl(methyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium;2-[hexadecanoyl(methyl)amino]acetate is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Métodos De Preparación
The synthesis of sodium;2-[hexadecanoyl(methyl)amino]acetate involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Carbonization: This step involves the carbonization of a suitable precursor material under controlled conditions. The temperature and duration of carbonization are critical factors that influence the quality and properties of the final product.
Sulfonation: After carbonization, the material undergoes sulfonation using agents such as sulfuric acid or chlorosulfonic acid. This step introduces sulfonic acid groups into the structure, enhancing its reactivity and functionality.
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure consistent quality and yield. The choice of precursor materials and reaction conditions can vary depending on the desired properties of the final product.
Análisis De Reacciones Químicas
sodium;2-[hexadecanoyl(methyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions, such as halogenation or nitration, can be performed on this compound using appropriate reagents and conditions. These reactions introduce new functional groups into the molecule, altering its chemical and physical properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
sodium;2-[hexadecanoyl(methyl)amino]acetate has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a catalyst or reagent in various organic synthesis reactions. Its unique structure and reactivity make it valuable for developing new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, influencing biological processes and pathways.
Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may have applications in drug development, particularly in targeting specific diseases or conditions.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as polymers or composites. Its properties can enhance the performance and durability of these materials.
Mecanismo De Acción
The mechanism of action of sodium;2-[hexadecanoyl(methyl)amino]acetate involves its interaction with specific molecular targets and pathways. This compound may bind to particular proteins or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
sodium;2-[hexadecanoyl(methyl)amino]acetate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Aspirin (CID 2244): Known for its anti-inflammatory and analgesic properties, aspirin has a different mechanism of action and applications compared to this compound.
Sulindac (CID 1548887): This compound is used as a nonsteroidal anti-inflammatory drug (NSAID) and has distinct chemical properties and therapeutic uses.
Salicylsalicylic acid (CID 5161): Another compound with anti-inflammatory properties, it differs in structure and reactivity from this compound.
The uniqueness of this compound lies in its specific structure and reactivity, which enable its diverse applications in various scientific fields.
Propiedades
IUPAC Name |
sodium;2-[hexadecanoyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20(2)17-19(22)23;/h3-17H2,1-2H3,(H,22,23);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHKUMFBHOJIMU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-4-methylsulfanyl-2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]butanoic acid](/img/structure/B8070658.png)

![1-Methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazol-5-amine;trihydrochloride](/img/structure/B8070674.png)




![3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B8070707.png)
![Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B8070708.png)

![(2S,4R)-N-[(2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B8070730.png)


